molecular formula C24H32NaO8 B077162 Sodium 17beta-estradiol 17-glucosiduronate CAS No. 15087-02-2

Sodium 17beta-estradiol 17-glucosiduronate

Cat. No. B077162
CAS RN: 15087-02-2
M. Wt: 471.5 g/mol
InChI Key: UQSHTUQZFYMYFO-VGYGJRAWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 17beta-estradiol 17-glucosiduronate is a compound associated with the metabolism and biological activities of 17beta-estradiol, a primary estrogen in mammals. The research focuses on various aspects of this compound, including its synthesis, structural analysis, and interaction with biological systems, excluding its pharmacological applications and side effects.

Synthesis Analysis

The synthesis of estrogen glucosiduronates, including 17beta-estradiol glucosiduronates, involves enzymatic processes in biological systems. For instance, Musey et al. (1977) demonstrated the in vitro biosynthesis of estrogen glucosiduronates like 17beta-estradiol-17-glucosiduronate in rhesus monkey liver, highlighting the metabolic pathways that produce these compounds (Musey, Collins, & Preedy, 1977).

Molecular Structure Analysis

The molecular structure of Sodium 17beta-estradiol 17-glucosiduronate is characterized by the attachment of a glucuronic acid moiety to 17beta-estradiol, influencing its solubility and metabolic fate. Breton et al. (1996) explored the structure of complexes involving estradiol and highlighted the importance of understanding these interactions for designing inhibitors and understanding estrogen's role at the molecular level (Breton, Housset, Mazza, & Fontecilla-Camps, 1996).

Chemical Reactions and Properties

The metabolic transformation of 17beta-estradiol-17-glucosiduronate involves various enzymatic reactions, leading to the formation of different metabolites. Miyazaki et al. (1977) studied the metabolism of estrogen glucosiduronates in rabbits, revealing insights into the conversion processes and the formation of diconjugates (Miyazaki, Mizukoshi, & Araki, 1977).

Scientific Research Applications

Cardiovascular and Endothelial Function

Sodium 17beta-estradiol 17-glucosiduronate has been associated with cardiovascular health and endothelial function. 17beta-estradiol is known to delay the onset of atherosclerosis in women by binding to specific receptors and initiating a signaling cascade involving the activation of plasma membrane Na+/H+ exchange. It was found to increase human endothelial cell volume, apical cell surface, and cell elasticity, mediated by estrogen receptors and dependent on the activation of plasma membrane Na+/H+ exchange. These changes could represent vasoprotective mechanisms of 17beta-estradiol (Hillebrand et al., 2006).

Neuroprotective Mechanisms

17beta-estradiol has exhibited neuroprotective properties in the context of glutamate excitotoxicity, a process implicated in various neurodegenerative diseases. It was shown to enhance extracellular lactate in the cerebral cortex, suggesting a new neuroprotective mechanism by activating glutamate-stimulated lactate production in an estrogen receptor-dependent manner (Mendelowitsch et al., 2001).

Estrogenic Activities of Chlorination Products

Research has explored the estrogenic activity of products resulting from the aqueous chlorination of 17beta-estradiol. This is pertinent for assessing the impact of 17beta-estradiol in drinking water. The chlorination products retained estrogenic activity, and this information is vital for understanding the environmental and health impacts of chlorinated 17beta-estradiol (Jianying et al., 2003).

Metabolic and Hormonal Effects

17beta-estradiol has been shown to influence metabolic processes and hormonal activities in various ways. For instance, it was found to inhibit 11beta-hydroxysteroid dehydrogenase type 1 activity in rodent adipocytes, providing insight into the anti-obesity mechanism of estrogen (Tagawa et al., 2009). Additionally, it was involved in the modulation of estrogen and xenoestrogen actions on the endocrine pancreas, influencing ion channel activity and nuclear function, which may have implications for diabetic treatment and prevention (Nadal et al., 2004).

Future Directions

Research has been conducted to understand how easy-to-degrade carbon sources alter E2 biodegradation patterns . This contributes to an in-depth understanding of E2 biodegradation in complex environments with multiple carbon and nitrogen sources . Further studies are needed to establish effective and safe methods to limit growth .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSHTUQZFYMYFO-VGYGJRAWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 17beta-estradiol 17-glucosiduronate

CAS RN

15087-02-2
Record name Sodium (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(((13S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 2
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 3
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 4
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 5
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 6
Sodium 17beta-estradiol 17-glucosiduronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.